1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry. The structure features a fused ring system that combines pyrazole and pyrimidine moieties, both known for their diverse pharmacological properties. The compound is identified by the CAS number 4318-52-9 and has a molecular formula of C_8H_10N_4O_2, with a molecular weight of 182.19 g/mol .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is synthesized through various chemical pathways and is recognized for its role in medicinal chemistry as a potential therapeutic agent.
The synthesis of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves cyclization reactions. A common synthetic route includes the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. This method often requires heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
The reaction conditions are critical for achieving high yields and purity. Industrial production may employ continuous flow reactors and automated systems to optimize these parameters. Advanced purification techniques like recrystallization and chromatography are frequently used to isolate the final product .
The molecular structure of 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione consists of a fused bicyclic system with three methyl groups located at positions 1, 5, and 7 of the pyrazolo[3,4-d]pyrimidine framework. This specific substitution pattern is crucial for its biological activity.
Key structural data include:
1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its interaction with specific enzymes. The compound may inhibit certain enzymes by binding to their active sites, blocking their activity. This interaction is particularly relevant in kinase inhibition where the compound disrupts cell signaling pathways associated with cancer progression .
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations relevant for synthetic applications.
1,5,7-Trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:
This comprehensive analysis highlights the significance of 1,5,7-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione within medicinal chemistry and its potential applications across various fields.
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a bioisostere of the endogenous purine nucleobase adenine. This heterocyclic system comprises a fused pyrazole and pyrimidine ring, with nitrogen atom arrangements that enable mimicry of adenosine triphosphate (ATP) in kinase binding domains [3] [8]. Its synthetic versatility allows strategic substitutions at positions N1, C3, N5, and C4/C6, facilitating precise modulation of pharmacological properties while retaining core molecular recognition features [5] [8]. Historically, the scaffold gained prominence with the discovery of PP1 and PP2 as SRC family kinase inhibitors in 1996, culminating in FDA approval of ibrutinib (2013) for B-cell malignancies – validating its therapeutic potential [3]. The structural similarity to ATP enables competitive inhibition of oncogenic kinases while permitting synthetic modifications that circumvent mutation-induced drug resistance, a critical advantage in targeted cancer therapy [3] [9].
Core Structure & Nomenclature: The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione (MW: 152.11 g/mol, CAS: 184764-63-4) features carbonyl groups at C4/C6 positions, with tautomerism possible at N5/N7 [6]. Methylation patterns yield derivatives like 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS: 5401-15-0, MW: 166.14 g/mol), where methylation at N1 stabilizes the ring system and influences hydrogen-bonding capacity [4] [7]. The target compound, 1,5,7-trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione, extends this strategy with triple methylation to optimize pharmacokinetic properties and target selectivity.
Synthetic Accessibility: Classical routes involve cyclization of 5-aminopyrazole-4-carboxamides with carbonyl equivalents. For example, refluxing 5-amino-1-methyl-1H-pyrazole-4-carboxamide with oxalyl chloride in toluene achieves 92% yield of the 1-methyl derivative [7]. Alternative methods include fusion with urea or thiourea, or cyclocondensation of hydrazines with malononitrile derivatives followed by hydrolysis and ring closure [5] [8]. These robust synthetic pathways support extensive structure-activity relationship (SAR) exploration.
Purine bioisosteres like pyrazolo[3,4-d]pyrimidines exploit conserved ATP-binding sites in kinases, achieving inhibition through competitive displacement of adenosine. This mechanism is pivotal in oncology, where dysregulated kinase signaling drives tumor proliferation and survival [3] [9]. Key advantages include:
Kinase Selectivity Profiling: The scaffold’s adaptability enables tuning for specific kinases. Ibrutinib selectively inhibits Bruton’s tyrosine kinase (BTK) via covalent Cys481 engagement, impairing B-cell receptor signaling in leukemias and lymphomas [3]. Conversely, sapanisertib (MLN0128) inhibits mTORC1/2 complexes (Ki = 1.4 nM) by occupying the ATP pocket, blocking nutrient-sensing pathways in solid tumors [3].
Resistance Mitigation: Second/third-generation inhibitors address mutations in kinase ATP pockets. For instance, pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors (e.g., compound 12b from recent studies) suppress T790M "gatekeeper" mutations through optimized C3 substituents that sterically hinder mutant kinase conformations [5]. Dual inhibitors like umbralisib concurrently target PI3Kδ and casein kinase CK1ε, counteracting compensatory signaling in lymphomas [3].
Table 1: Clinical-Stage Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Oncology
Compound | Primary Target(s) | Development Phase | Key Indications |
---|---|---|---|
Ibrutinib | BTK | Approved (FDA) | CLL, MCL, Waldenström’s macroglobulinemia |
Sapanisertib (MLN0128) | mTORC1/2 | Phase II | Pancreatic, breast, lung cancers |
Parsaclisib | PI3Kδ | Phase III | Lymphomas, autoimmune hemolytic anemia |
Umbralisib | PI3Kδ/CK1ε | Phase III | Marginal zone lymphoma |
Strategic functionalization transforms the core scaffold into high-affinity kinase inhibitors. Contemporary design leverages four key modification sites:
N1-Substitution: Governs solubility and membrane permeability. Small alkyl groups (methyl, ethyl) enhance cellular uptake, while aryl groups (phenyl in parsaclisib) enable π-stacking in hydrophobic kinase subpockets [5] [8]. The 1-methyl group in ibrutinib balances bioavailability and hinge-binding fidelity [3].
C3-Position Diversification: Critical for targeting hydrophobic regions I/II. Electrophilic warheads (e.g., ibrutinib’s acrylamide) enable irreversible cysteine binding. Non-covalent inhibitors employ aromatic (phenyl, naphthyl) or aliphatic (cyclohexyl) groups to occupy adjacent hydrophobic clefts [5] [9]. In EGFR inhibitors, C3-aniline derivatives with electron-donating groups (e.g., -OMe) enhance mutant kinase affinity [5].
N5/C6-Substitutions: Influence hinge-binding and solvent exposure. N5-methylation (as in 1,5,7-trimethyl derivatives) reduces hydrogen-bond donor capacity, favoring kinases requiring asymmetric ATP-site occupancy. C6-amino linkers (e.g., –NHCH₂CH₃) project into ribose-binding pockets, improving selectivity for kinases with polar residues in this region [5] [8].
Table 2: Impact of Substituents on Pharmacological Properties
Position | Substituent Class | Biological Effect | Example |
---|---|---|---|
N1 | Alkyl (methyl, ethyl) | ↑ Metabolic stability, ↑ Cell permeability | Ibrutinib (methyl) |
Aryl (phenyl, substituted phenyl) | ↑ Hydrophobic pocket engagement, tunable π-stacking | Parsaclisib (phenyl) | |
C3 | Acrylamide | Irreversible cysteine binding (e.g., BTK Cys481) | Ibrutinib |
Aryl hydrazones/thiosemicarbazides | ↑ Apoptosis induction, multi-kinase inhibition | EGFR inhibitor 12b [5] | |
N5/C6 | Aminoalkyl/arylamino | Ribose pocket occupancy, kinase selectivity modulation | Sapanisertib (morpholino) |
The pyrazolo[3,4-d]pyrimidine core achieves ATP-competitive inhibition through three-dimensional complementarity with kinase hinge regions:
Hinge Hydrogen Bonding: N7 and C4-carbonyl/N6 of the scaffold replicate adenine’s interactions, forming 1–3 hydrogen bonds with kinase backbone residues (e.g., Met477/Glu475 in BTK). N1-methylation alters tautomerism, strengthening N7 hydrogen-bond acceptance [3] [8]. In EGFR, the C4-carbonyl hydrogen-bonds to Thr830, while N1-H donates to Cys797, explaining the potency of unmethylated derivatives against wild-type EGFR [5].
Hydrophobic Pocket Occupancy: C3 substituents project into hydrophobic regions adjacent to the ATP site. Ibrutinib’s phenoxy group occupies the BTK specificity pocket, while its acrylamide reacts with Cys481 in the front cleft [3]. Molecular modeling confirms that 1,5,7-trimethylation orients C3 groups optimally in mTOR and PI3Kδ by displacing catalytic water molecules [3] [9].
Gatekeeper Mutation Accommodation: Bulky C3 extensions (e.g., sapanisertib’s morpholino-pyrimidine) bypass steric hindrance from mutated gatekeeper residues (e.g., Thr315Ile in BCR-ABL). In EGFRT790M, fluoro-substituted anilines at C3 provide steric complementarity with the enlarged methionine side chain [5] [8].
The 1,5,7-trimethyl derivative exemplifies scaffold optimization: N1-methyl enhances permeability, N5/N7-methylation restricts tautomerism, and combined modifications stabilize a conformation maximizing hinge hydrogen bonds while positioning C3 pharmacophores for deep hydrophobic cavity penetration.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9